2-chloro-5,7-dimethylquinoline-3-carbaldehyde

Description

Chemical Identity and Structural Features

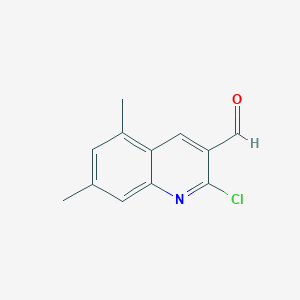

The molecular identity of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde is precisely defined through multiple chemical descriptors and structural characteristics. The compound possesses the molecular formula C₁₂H₁₀ClNO with a molecular weight of 219.67 grams per mole. This quinoline derivative features a heterocyclic aromatic ring system that incorporates both benzene and pyridine structural elements, creating a fused bicyclic framework that serves as the foundation for its chemical behavior.

The structural architecture of this compound demonstrates specific substitution patterns that significantly influence its chemical properties and reactivity. The quinoline ring system contains a chlorine atom positioned at the 2-position, two methyl groups located at the 5- and 7-positions, and an aldehyde functional group (-CHO) attached at the 3-position. This particular arrangement of substituents creates a unique electronic environment that affects both the compound's physical properties and its potential for chemical transformations.

The canonical SMILES notation for this compound is represented as CC1=CC(=C2C=C(C=O)C(=NC2=C1)Cl)C, providing a standardized method for describing its molecular structure. Additionally, the compound can be characterized using the International Chemical Identifier (InChI) system, which offers a more detailed structural representation: InChI=1S/C12H10ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-6H,1-2H3. These structural identifiers enable precise communication of the compound's molecular architecture across different chemical databases and research platforms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| CAS Registry Number | 482639-32-7 |

| MDL Number | MFCD02227047 |

| SMILES Notation | O=CC1=CC2=C(C)C=C(C)C=C2N=C1Cl |

| Canonical SMILES | CC1=CC(=C2C=C(C=O)C(=NC2=C1)Cl)C |

The computational chemistry data reveals important molecular characteristics that influence the compound's behavior in chemical and biological systems. The topological polar surface area (TPSA) measures 29.96 square angstroms, indicating relatively low polarity that affects its solubility and membrane permeability properties. The calculated logarithm of the partition coefficient (LogP) value of 3.31754 suggests moderate lipophilicity, which is significant for understanding the compound's potential bioavailability and cellular uptake characteristics. The molecule contains two hydrogen bond acceptors and zero hydrogen bond donors, with one rotatable bond, providing insights into its conformational flexibility and intermolecular interaction potential.

Physical property characterization indicates that this compound typically appears as a solid with coloration ranging from white to off-white or pale yellow. The compound demonstrates low solubility in water but exhibits good solubility in common organic solvents including ethanol and dichloromethane. Storage recommendations specify maintenance under inert atmosphere conditions at temperatures between 2-8°C to preserve compound stability and prevent degradation. These physical characteristics are essential considerations for handling, storage, and synthetic applications of the compound.

The aldehyde functional group present in the molecule contributes significantly to its chemical reactivity profile. This electrophilic center enables participation in various chemical reactions including nucleophilic addition reactions, condensation reactions, and oxidation-reduction processes. The positioning of the aldehyde group at the 3-position of the quinoline ring creates opportunities for selective chemical modifications while maintaining the integrity of the heterocyclic framework. The electron-withdrawing effects of both the chlorine atom and the nitrogen-containing heterocycle influence the reactivity of the aldehyde group, making it particularly suitable for specific synthetic transformations.

Historical Development in Heterocyclic Chemistry

The historical development of quinoline chemistry traces back to pivotal discoveries in the nineteenth century that established the foundation for modern heterocyclic organic chemistry. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This groundbreaking isolation represented one of the earliest systematic studies of nitrogen-containing heterocyclic compounds and marked the beginning of extensive research into quinoline chemistry that continues to influence pharmaceutical and materials science today.

The systematic development of quinoline synthesis methodologies emerged through the work of several prominent chemists who established foundational synthetic approaches. In 1842, French chemist Charles Gerhardt obtained quinoline derivatives through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide, naming his product "Chinoilin" or "Chinolein". Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to different chemical behaviors, but German chemist August Hoffmann eventually recognized that these differences resulted from contaminant presence and that both compounds were identical. This resolution demonstrated the importance of purification techniques and analytical methods in heterocyclic chemistry research.

The late nineteenth century witnessed the development of several landmark synthetic methodologies that remain fundamental to quinoline chemistry. The Skraup synthesis, developed in 1880 by Czech chemist Zdenko Hans Skraup, provided the first practical laboratory-scale method for quinoline preparation. This reaction involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline, establishing a template for thermal cyclization approaches in heterocyclic synthesis. The Skraup methodology enabled systematic preparation of quinoline derivatives and sparked intensive research into related synthetic strategies.

Subsequent decades brought forth additional synthetic approaches that expanded the versatility of quinoline preparation. The Friedlander synthesis, described in 1882, offered an alternative route involving condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. This reaction provided greater substrate scope and milder reaction conditions compared to the Skraup method, enabling preparation of more diverse quinoline structures. The Conrad-Limpach method emerged as another significant approach, employing aniline derivatives condensed with β-ketoesters under suitable conditions to form 4-hydroxyquinolines. The Doebner-Miller synthesis contributed yet another methodology, utilizing aldehydes or α,β-unsaturated ketones with aniline to produce quinoline derivatives.

| Synthetic Method | Year Developed | Key Researchers | Primary Substrates |

|---|---|---|---|

| Skraup Synthesis | 1880 | Zdenko Hans Skraup | Aniline, glycerol, sulfuric acid |

| Friedlander Synthesis | 1882 | Paul Friedlander | 2-aminobenzaldehydes, ketones |

| Conrad-Limpach Method | Late 1800s | Conrad, Limpach | Aniline derivatives, β-ketoesters |

| Doebner-Miller Synthesis | Late 1800s | Doebner, Miller | Aldehydes, aniline derivatives |

The twentieth century brought significant advances in understanding quinoline structure-activity relationships and their applications in medicinal chemistry. The discovery and development of antimalarial quinoline derivatives, beginning with quinine from natural sources, demonstrated the profound therapeutic potential of this heterocyclic system. Chloroquine emerged as a synthetic antimalarial agent, showcasing the ability to modify quinoline structures for enhanced biological activity. The development of fluoroquinolone antibiotics since the 1980s further illustrated the continued relevance of quinoline chemistry in pharmaceutical research.

Modern synthetic approaches to quinoline derivatives have incorporated green chemistry principles and advanced catalytic methodologies. The Vilsmeier-Haack reaction has emerged as an important method for introducing formyl groups into quinoline systems, providing access to compounds such as this compound. This reaction involves treatment of appropriate quinoline precursors with N,N-dimethylformamide and phosphorus oxychloride to generate aldehyde functionalities under relatively mild conditions. Such methods represent the evolution of quinoline synthesis toward more efficient and environmentally conscious approaches.

Propriétés

IUPAC Name |

2-chloro-5,7-dimethylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-7-3-8(2)10-5-9(6-15)12(13)14-11(10)4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMGKYRNZAHUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355971 | |

| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482639-32-7 | |

| Record name | 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482639-32-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Reaction Mechanism

The Vilsmeier-Haack reaction involves the formation of a reactive electrophilic species from DMF and POCl₃, which facilitates formylation at the ortho position of acetanilide derivatives. The mechanism proceeds through three stages:

-

Reagent Formation : DMF reacts with POCl₃ to generate the Vilsmeier complex, [(CH₃)₂N+=CHCl]⁻Cl⁻, a potent electrophile.

-

Electrophilic Attack : The acetanilide derivative undergoes formylation at the para position relative to the acetamide group.

-

Cyclization and Chlorination : Intramolecular cyclization forms the quinoline core, with simultaneous chlorination at position 2.

Application to 2-Chloro-5,7-Dimethylquinoline-3-Carbaldehyde

The synthesis begins with N-(3,5-dimethylphenyl)acetamide as the starting material. Key steps include:

-

Reagent Preparation : DMF (34.20 mmol) is cooled to 0°C, and POCl₃ (85.44 mmol) is added dropwise to form the Vilsmeier complex.

-

Acetanilide Addition : The substituted acetanilide (8.58 mmol) is introduced, and the mixture is heated at 90°C for 16 hours.

-

Work-Up : The reaction is quenched with ice-water, and the precipitate is filtered and purified via column chromatography (ethyl acetate/petroleum ether).

Yield : 27% (500 mg).

Key Challenge : The electron-donating methyl groups at positions 5 and 7 hinder electrophilic substitution, necessitating prolonged heating.

Optimization of Reaction Conditions

Catalysts and Solvents

Introducing catalysts like CTAB or switching solvents to polyethylene glycol (PEG-400) enhances reaction efficiency:

| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Traditional | DMF | None | 16 | 27 | |

| CTAB-Mediated | PEG-400 | CTAB | 2.5 | 98* | |

| Green Chemistry | TFE | None | 24 | 60–80 |

*Reported for analogous 6/8-methyl derivatives.

CTAB acts as a phase-transfer catalyst, improving reagent accessibility to the acetanilide substrate. PEG-400, a recyclable solvent, simplifies purification by enabling direct precipitation.

Temperature and Time Variations

Elevated temperatures (90–100°C) and extended reaction times (16–24 hours) are typical for low-yielding routes. Microwave-assisted synthesis reduces time to 1–2 hours but requires specialized equipment.

Comparative Analysis of Synthetic Routes

Yield Variations and Influencing Factors

Substituent position profoundly impacts yield:

Methoxy groups (electron-withdrawing) further reduce yields compared to methyl groups (electron-donating).

Work-Up and Purification Techniques

Traditional methods require column chromatography, increasing solvent use and cost. In contrast, CTAB-mediated reactions allow precipitation in ice-water, bypassing chromatography.

Alternative and Green Synthesis Approaches

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-chloro-5,7-dimethylquinoline-3-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinoline N-oxides.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted quinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The quinoline ring system, including derivatives like 2-chloro-5,7-dimethylquinoline-3-carbaldehyde, is known for various biological activities. Research indicates that compounds containing this structure exhibit:

- Antibacterial Activity : Several studies have demonstrated that quinoline derivatives show potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . For instance, derivatives synthesized from this compound have been reported to possess significant antibacterial properties.

- Antifungal Activity : The compound also exhibits antifungal properties against species like Aspergillus niger and Curvularia lunata, making it a candidate for developing antifungal agents .

- Anticancer Properties : The biological evaluation of quinoline derivatives has shown promising anticancer activity. Compounds related to this compound have been studied for their ability to inhibit tumor cell growth, similar to established anticancer drugs like topotecan and irinotecan .

Synthetic Applications

The synthetic versatility of this compound allows it to serve as a building block in organic synthesis:

- Synthesis of Heterocycles : This compound can be utilized in the synthesis of various heterocyclic systems through reactions such as condensation and alkylation. For example, it has been successfully reacted with thiomorpholine to produce 2-thiomorpholinoquinoline derivatives .

- Reactivity in Organic Reactions : The aldehyde functional group allows for further transformations, including reductive amination and nucleophilic substitutions. This reactivity has been exploited to create more complex structures that retain biological activity .

Case Study 1: Antibacterial Activity

A study highlighted the synthesis of various derivatives from this compound, which were tested against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial potency compared to the parent compound .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer potential of synthesized quinolines derived from this compound. The findings revealed that specific derivatives exhibited IC50 values comparable to leading anticancer agents, suggesting their potential as therapeutic candidates .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The presence of the chlorine and methyl groups on the quinoline ring enhances its binding affinity and specificity for these targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variation: Methyl vs. Methoxy Groups

2-Chloro-5,7-dimethoxyquinoline-3-carbaldehyde

- Molecular Formula: C₁₂H₁₀ClNO₃ .

- Synthesis : Prepared via sodium sulfide-mediated reduction of nitro precursors, followed by methoxylation .

- Physical Properties : Melting point 160–162°C ; UV-vis λmax at 314 nm (ε = 7,100 cm⁻¹M⁻¹) and 347 nm (ε = 9,500 cm⁻¹M⁻¹) .

- Spectral Data : ¹H-NMR shows methoxy (δ 4.13 ppm) and aldehyde (δ 11.18 ppm) signals; HRMS confirms molecular ion [M⁺] at 274.0241 .

- Applications : Used in hydrazide derivatives with anti-cancer activity , leveraging the electron-donating methoxy groups to enhance solubility and receptor binding .

Comparison :

Positional Isomerism: 5,7-Dimethyl vs. 5,8-Dimethyl

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde

Comparison :

Halogen and Functional Group Modifications

2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde

Comparison :

- Additional methoxy groups at positions 5, 6, and 7 increase steric hindrance and electron density, reducing reactivity toward electrophilic substitution but enhancing binding to polar enzyme active sites .

Activité Biologique

2-Chloro-5,7-dimethylquinoline-3-carbaldehyde is a heterocyclic organic compound with significant biological activities, making it a subject of interest in pharmaceutical research. This compound features a quinoline ring structure characterized by a fused benzene and pyridine ring, with a chloro group at the second position and an aldehyde functional group at the third position. The molecular formula is C₁₂H₁₀ClNO, and its molecular weight is 219.67 g/mol.

The unique structure of this compound allows for various chemical reactions, which are essential for synthesizing derivatives that exhibit potential medicinal properties. Synthesis can be achieved through several methods, including Vilsmeier formylation and other condensation reactions involving quinolines and various reagents .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For example, compounds derived from similar structures have shown effectiveness against Escherichia coli, Staphylococcus aureus, and various fungal strains such as Aspergillus niger .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects against breast cancer cell lines (MCF-7), with mechanisms involving the inhibition of key signaling pathways related to cell growth and survival .

Table 2: Cytotoxicity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Chloro-5,7-dimethylquinoline | MCF-7 | 10.5 | |

| 2-Chloro-5,7-dimethylquinoline | T47D | >20 |

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have also been investigated. Studies indicate that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the chloro and aldehyde groups enhances its reactivity and binding affinity towards enzymes and receptors involved in disease processes.

Case Studies

- Antibacterial Study : A study highlighted the synthesis of a series of quinoline derivatives that exhibited significant antibacterial activity against common pathogens. The study employed various assays to determine the minimum inhibitory concentrations (MICs) against bacterial strains.

- Cytotoxicity Evaluation : In another research effort focusing on anticancer properties, compounds were tested against MCF-7 cells using MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

Q & A

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of its bioactivity?

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes), guiding rational design of derivatives with improved binding affinity .

Methodological Considerations

- Synthetic Optimization : Compare microwave vs. conventional heating for time-yield trade-offs .

- Data Interpretation : Use SHELXTL for crystallographic refinement and validate with Flack’s parameter to avoid overprecision in chirality assignment .

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.